molecular formula C18H22N2O4 B2854850 2-cyclopentyl-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acetamide CAS No. 1903407-23-7

2-cyclopentyl-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acetamide

Katalognummer B2854850
CAS-Nummer: 1903407-23-7
Molekulargewicht: 330.384
InChI-Schlüssel: ADBONHMEIMHEHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-cyclopentyl-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acetamide, commonly known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I, which is responsible for the transcription of ribosomal RNA. CX-5461 has gained significant attention in the scientific community due to its potential as an anticancer agent.

Wirkmechanismus

CX-5461 inhibits the transcription of ribosomal RNA by binding to a specific DNA sequence within the ribosomal DNA (rDNA) promoter region. This binding prevents the recruitment of RNA polymerase I to the rDNA promoter, leading to the inhibition of ribosomal RNA synthesis. This inhibition of ribosomal RNA synthesis results in the activation of the p53 tumor suppressor pathway, leading to apoptosis of cancer cells.
Biochemical and Physiological Effects:
CX-5461 has been found to have a number of biochemical and physiological effects. In addition to its inhibition of ribosomal RNA synthesis, CX-5461 has been shown to induce DNA damage and activate the DNA damage response pathway. This activation of the DNA damage response pathway leads to the activation of the p53 tumor suppressor pathway, resulting in apoptosis of cancer cells. CX-5461 has also been found to have anti-angiogenic effects, inhibiting the growth of blood vessels that supply nutrients to tumors.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of CX-5461 is its selectivity for cancer cells that are dependent on ribosomal RNA synthesis for their survival. This selectivity makes CX-5461 a promising anticancer agent with minimal toxicity to normal cells. However, one of the limitations of CX-5461 is its poor solubility, which can make it difficult to administer in vivo. Additionally, CX-5461 has been found to have limited efficacy against certain types of cancer, such as pancreatic cancer.

Zukünftige Richtungen

There are several future directions for research on CX-5461. One area of research is the development of more effective formulations of CX-5461 with improved solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to CX-5461. Additionally, research is needed to determine the optimal dosing and administration schedule for CX-5461 in clinical trials. Finally, further studies are needed to investigate the potential of CX-5461 in combination with other anticancer agents for the treatment of cancer.

Synthesemethoden

CX-5461 is a synthetic compound that was first developed by researchers at the University of Queensland in Australia. The synthesis of CX-5461 involves the reaction of 2-cyclopentylacetic acid with 2-(2,4-dioxooxazolidin-3-yl)-1-phenylethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain CX-5461 in its pure form.

Wissenschaftliche Forschungsanwendungen

CX-5461 has been extensively studied for its potential as an anticancer agent. It has been shown to selectively target cancer cells that are dependent on ribosomal RNA synthesis for their survival. CX-5461 has been found to be effective against a wide range of cancer types, including breast cancer, ovarian cancer, and hematological malignancies.

Eigenschaften

IUPAC Name

2-cyclopentyl-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c21-16(10-13-6-4-5-7-13)19-15(14-8-2-1-3-9-14)11-20-17(22)12-24-18(20)23/h1-3,8-9,13,15H,4-7,10-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBONHMEIMHEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.